N-(1,3-dimethylbutyl)-2-methoxybenzamide

Description

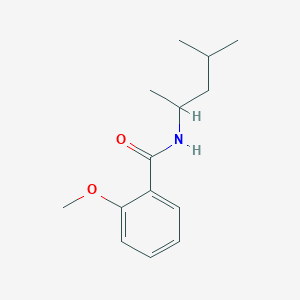

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

2-methoxy-N-(4-methylpentan-2-yl)benzamide |

InChI |

InChI=1S/C14H21NO2/c1-10(2)9-11(3)15-14(16)12-7-5-6-8-13(12)17-4/h5-8,10-11H,9H2,1-4H3,(H,15,16) |

InChI Key |

YNURKCXEQAQIRE-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C)NC(=O)C1=CC=CC=C1OC |

Canonical SMILES |

CC(C)CC(C)NC(=O)C1=CC=CC=C1OC |

Origin of Product |

United States |

Structural Context and Rationale Within the Benzamide Class

The structure of N-(1,3-dimethylbutyl)-2-methoxybenzamide is characterized by three key components: a central benzamide (B126) core, a 2-methoxy substituent on the aromatic ring, and an N-(1,3-dimethylbutyl) group attached to the amide nitrogen. The benzamide framework itself is a privileged structure in medicinal chemistry, known for its ability to form robust hydrogen bonds and engage in various non-covalent interactions with biological targets. rsc.orgcas.org The amide bond's planarity and stability are crucial for its role as a pharmacophore in numerous biologically active compounds. cas.org

The introduction of a methoxy (B1213986) group at the ortho-position (C2) of the benzene (B151609) ring significantly influences the molecule's electronic and conformational properties. The 2-methoxy group can engage in intramolecular hydrogen bonding with the amide proton, which can restrict the rotation around the aryl-carbonyl bond and pre-organize the molecule into a specific conformation. This conformational rigidity can be advantageous for binding to a specific biological target. Furthermore, the methoxy group can alter the molecule's lipophilicity and metabolic stability.

The N-(1,3-dimethylbutyl) substituent, a bulky and branched alkyl group, plays a critical role in defining the steric profile of the molecule. The size and shape of this group can influence the compound's selectivity for a particular biological target by occupying specific hydrophobic pockets within a binding site. The study of N-alkyl benzamides with varying steric bulk is a common strategy in medicinal chemistry to probe the topology of receptor binding sites and to optimize potency and selectivity. nih.gov

Elucidating Structure Activity Relationships of N 1,3 Dimethylbutyl 2 Methoxybenzamide Analogues

Systematic Modification of the N-(1,3-dimethylbutyl) Moiety and its Influence on Bioactivity

The N-(1,3-dimethylbutyl) group, a branched alkyl chain, plays a significant role in the interaction of the parent compound with its biological targets. Its size, shape, and lipophilicity are critical determinants of binding affinity and efficacy. Systematic modifications of this moiety have been explored to probe the steric and hydrophobic requirements of the binding pocket.

Research into related N-alkylbenzamides has demonstrated that both the length and the branching of the alkyl chain can dramatically alter biological activity. For instance, in a series of N-alkyl substituted benzimidazoquinazolinones, the nature of the aliphatic halide used in the synthesis was shown to be well-tolerated, allowing for the introduction of various terminal and internal olefinic moieties. nih.gov This suggests that the N-(1,3-dimethylbutyl) group could be replaced with a variety of other branched or unbranched alkyl chains to fine-tune activity.

In studies of cannabimimetic indoles, the N-1 alkyl side chain was found to be a key component of a three-point interaction with the cannabinoid CB1 receptor. nih.gov A minimum alkyl chain length of three carbons was required for high-affinity binding, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain to a heptyl group led to a significant decrease in binding affinity at both CB1 and CB2 receptors. nih.gov This highlights the precise spatial requirements of the binding site and suggests that the 1,3-dimethylbutyl group (a six-carbon branched chain) may offer a near-optimal length and bulk for certain receptors.

Further studies on other benzamide (B126) derivatives have shown that replacing a cyclohexyl group with a smaller benzyl (B1604629) group can lead to a threefold loss in activity, while complete removal of the alkyl group can result in a near-total loss of inhibitory function. nih.gov This underscores the importance of a hydrophobic group at this position for effective protein interaction.

To systematically evaluate the influence of the N-(1,3-dimethylbutyl) moiety, a series of analogues can be synthesized and tested. The following table illustrates a hypothetical set of modifications and their potential impact on bioactivity, based on general principles of medicinal chemistry.

| Modification of N-(1,3-dimethylbutyl) Moiety | Rationale | Predicted Impact on Bioactivity |

| N-(n-hexyl) | Removal of branching | May decrease binding affinity due to loss of specific hydrophobic interactions. |

| N-(1-methylpentyl) | Isomeric branched chain | Could either enhance or decrease activity depending on the precise shape of the binding pocket. |

| N-(1,3-dimethylpentyl) | Increased chain length | May lead to steric clashes and reduced activity. |

| N-(1,3-diethylpropyl) | Altered branching pattern | Could probe different regions of the hydrophobic pocket. |

| N-cyclohexyl | Introduction of a cyclic system | May improve binding through enhanced hydrophobic interactions or conformational restriction. |

These systematic modifications would provide a clearer understanding of the steric and hydrophobic tolerances of the target receptor, guiding the design of more potent and selective analogues.

Substituent Effects on the 2-Methoxybenzamide (B150088) Aromatic Ring

The 2-methoxy group itself is a key feature. Its ortho position relative to the amide linkage can influence the conformation of the molecule through steric interactions and potential intramolecular hydrogen bonding. Studies on N-methyl-2-methoxybenzamide have shown that this compound exists as an equilibrium of cis and trans conformers, with the trans conformer (where the methoxy (B1213986) group and the carbonyl oxygen are on opposite sides of the C(aryl)-C(amide) bond) being more stable. nih.gov

The introduction of other substituents onto the aromatic ring can have profound effects on bioactivity. In a study of 2-phenoxybenzamides, the substitution pattern on the anilino partial structure, as well as the size of the substituents, strongly influenced antiplasmodial activity and cytotoxicity. nih.gov For example, para-substituted derivatives were found to be more active than their ortho-substituted counterparts. nih.gov

The electronic nature of the substituents is also a critical factor. In a series of 3-methoxybenzamide (B147233) derivatives, the introduction of a fluorine atom on the phenyl ring resulted in the best antibacterial activity. This suggests that electron-withdrawing groups can enhance the desired biological effect. Conversely, in other systems, electron-donating groups might be favored.

A systematic investigation of substituent effects on the 2-methoxybenzamide ring of N-(1,3-dimethylbutyl)-2-methoxybenzamide would involve the synthesis and evaluation of analogues with various substituents at different positions (e.g., 3, 4, 5, and 6). The following table provides a hypothetical framework for such an investigation.

| Position | Substituent | Electronic Effect | Predicted Impact on Bioactivity |

| 4 | Fluoro (F) | Electron-withdrawing | May enhance activity through favorable electronic interactions or by blocking metabolic pathways. |

| 5 | Chloro (Cl) | Electron-withdrawing | Could increase lipophilicity and cell permeability, potentially improving activity. |

| 4 | Methyl (CH3) | Electron-donating | May increase hydrophobic interactions but could also lead to steric hindrance. |

| 5 | Hydroxy (OH) | Electron-donating, H-bond donor/acceptor | Could introduce new hydrogen bonding interactions with the target, potentially increasing affinity. |

| 4 | Nitro (NO2) | Strongly electron-withdrawing | May significantly alter the electronic profile and could introduce toxicity concerns. |

By systematically varying the substituents, a quantitative structure-activity relationship (QSAR) model could be developed to correlate physicochemical properties with biological activity, thereby facilitating the rational design of improved compounds.

Stereochemical Considerations and Enantiomeric Purity in Functional Outcomes

The N-(1,3-dimethylbutyl) moiety contains a chiral center at the 1-position. Therefore, this compound can exist as a pair of enantiomers, (R)-N-(1,3-dimethylbutyl)-2-methoxybenzamide and (S)-N-(1,3-dimethylbutyl)-2-methoxybenzamide. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with the two enantiomers.

For example, in a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides, which are TRPV1 antagonists, a marked selectivity for the (S)-configuration was observed. This stereospecificity was attributed to crucial hydrogen bonds between the ligand and the receptor that could only be formed by the (S)-enantiomer.

Similarly, the investigation of enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides revealed that the individual stereoisomers had vastly different affinities and selectivities for opioid receptors. One isomer was found to be one of the most potent opiates known, while another acted as a weak antagonist.

Therefore, it is imperative to separate and individually test the enantiomers of this compound to fully characterize its biological profile. The synthesis of enantiomerically pure starting materials or the chiral separation of the racemic mixture using techniques like chiral chromatography would be necessary.

The following table outlines the importance of evaluating the individual enantiomers.

| Enantiomer | Potential Biological Profile | Rationale |

| (R)-N-(1,3-dimethylbutyl)-2-methoxybenzamide | Eutomer (more active enantiomer) | The spatial arrangement of the dimethylbutyl group may fit optimally into the chiral binding site of the target. |

| (S)-N-(1,3-dimethylbutyl)-2-methoxybenzamide | Distomer (less active or inactive enantiomer) | The stereochemistry may lead to a suboptimal fit or steric clashes within the binding pocket. |

| Racemic Mixture | Combined activity of both enantiomers | The observed activity will be an average of the two, potentially masking the true potency of the eutomer and introducing the effects of the distomer. |

Understanding the stereochemical requirements for bioactivity is crucial for developing a more potent and selective drug with a potentially better therapeutic index.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. For a flexible molecule like this compound, which has several rotatable bonds, it can exist in a multitude of conformations in solution. However, it is likely that only one or a small subset of these conformations is biologically active (the "bioactive conformation").

Conformational analysis aims to identify the preferred low-energy conformations of a molecule and to understand how these relate to its biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling are employed for this purpose.

A study on the conformational analysis of N,N,N-trimethyl-(3,3-dimethylbutyl)ammonium iodide, a molecule also containing a dimethylbutyl group, revealed a strong preference for a trans conformation around the C1-C2 bond. This suggests that sterically demanding groups can significantly influence conformational preferences.

For N-substituted benzamides, the rotation around the aryl-carbonyl and carbonyl-nitrogen bonds is of particular interest. In N-methyl-2-methoxybenzamide, the molecule exists as an equilibrium between cis and trans conformers with respect to the orientation of the 2-methoxy group and the carbonyl oxygen. nih.gov The relative populations of these conformers can be influenced by the solvent and by the presence of other substituents. nih.gov

Computational methods can be used to map the potential energy surface of this compound, identifying the low-energy conformers. These theoretical structures can then be correlated with experimental data and biological activity. For instance, a docking study of a potent TRPV1 antagonist with a homology model of the receptor highlighted crucial hydrogen bonds that contributed to its potency, providing a structural basis for its activity.

The following table summarizes the key conformational features and their potential impact on the biological response of this compound.

| Conformational Feature | Method of Analysis | Potential Influence on Biological Response |

| Torsion angle of the aryl-carbonyl bond | NMR Spectroscopy, Computational Modeling | Determines the relative orientation of the aromatic ring and the amide group, affecting interactions with the receptor. |

| Torsion angle of the carbonyl-nitrogen bond | NMR Spectroscopy, Computational Modeling | Influences the geometry of the amide plane and the accessibility of the N-H for hydrogen bonding. |

| Conformation of the N-(1,3-dimethylbutyl) chain | NMR Spectroscopy, Computational Modeling | The spatial arrangement of the branched alkyl group is critical for fitting into the hydrophobic binding pocket. |

| Overall molecular shape | X-ray Crystallography (if available), Molecular Modeling | The global conformation dictates the overall complementarity of the ligand to its binding site. |

By integrating conformational analysis with SAR studies, a more complete picture of the molecular determinants of bioactivity can be achieved, enabling the design of analogues that are pre-organized in the bioactive conformation, potentially leading to enhanced potency and selectivity.

Molecular Mechanisms of Action of N 1,3 Dimethylbutyl 2 Methoxybenzamide in Biological Systems

Exploration of Potential Receptor Interactions or Enzyme Inhibition Modalities

There is no specific information available in the scientific literature detailing the receptor interactions or enzyme inhibition modalities of N-(1,3-dimethylbutyl)-2-methoxybenzamide. Research on other benzamide (B126) derivatives has indicated a wide range of biological activities, including neuroprotective effects through the disruption of protein-protein interactions and the inhibition of enzymes like urease. nih.govacs.org For example, certain benzyloxy benzamide derivatives have been identified as neuroprotective agents that block the association between PSD95 and nNOS. nih.gov Additionally, other benzamide derivatives have been investigated for their potential to inhibit enzymes involved in microbial growth. acs.org Without direct experimental data, any potential receptor binding or enzyme inhibition by this compound remains speculative.

Redox Chemistry and Antioxidant Mechanisms of Benzamide Derivatives

While specific studies on the redox chemistry and antioxidant mechanisms of this compound are not available, research on the broader class of benzamide derivatives provides some general insights. The antioxidant properties of benzamides are influenced by their chemical structure, including the nature and position of substituents on the aromatic ring. acs.orgnih.gov

Computational and experimental studies on various amino-substituted benzamide derivatives have shown that the presence of electron-donating groups, such as methoxy (B1213986) groups, can positively influence their antioxidant properties. acs.orgnih.gov The primary mechanisms by which antioxidants can exert their effects include hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). The efficiency of these mechanisms is dependent on the molecular structure and the surrounding environment.

Research on N-arylbenzamides has demonstrated that the introduction of hydroxyl and methoxy groups can enhance antioxidant capacity. acs.orgnih.gov These studies, however, did not include this compound, so its specific antioxidant potential and redox chemistry have not been determined.

Table 1: General Antioxidant Mechanisms in Benzamide Derivatives

| Mechanism | Description |

|---|---|

| Hydrogen Atom Transfer (HAT) | The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. |

| Single Electron Transfer-Proton Transfer (SET-PT) | The antioxidant transfers an electron to the free radical, followed by the transfer of a proton. |

Cellular Permeability and Intracellular Distribution Dynamics

There is no specific experimental data on the cellular permeability and intracellular distribution of this compound. The ability of a compound to cross cell membranes is a critical factor in its biological activity and is influenced by physicochemical properties such as lipophilicity, molecular size, and the presence of specific transporters. nih.gov

In silico predictions for some benzamide derivatives suggest that they may have good permeability profiles, making them potential drug candidates. nih.gov Experimental assays, such as the Caco-2 cell permeability assay, are commonly used to evaluate the intestinal absorption of compounds and can provide insights into their potential for oral bioavailability. bioivt.comnuvisan.commdpi.com However, without such studies on this compound, its ability to enter cells and its subsequent intracellular localization remain unknown.

Computational Chemistry and Cheminformatics for N 1,3 Dimethylbutyl 2 Methoxybenzamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to model the electronic properties of a molecule. These calculations provide fundamental insights into molecular stability, reactivity, and spectroscopic properties. For N-(1,3-dimethylbutyl)-2-methoxybenzamide, such calculations would elucidate how its structural features, including the methoxy (B1213986) group and the dimethylbutyl chain, influence its electronic behavior.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the analysis would likely show the HOMO density concentrated around the electron-rich methoxybenzene ring, while the LUMO might be distributed over the benzamide (B126) portion.

Illustrative Data for Frontier Molecular Orbitals

| Parameter | Illustrative Value (eV) | Implication for this compound |

|---|---|---|

| HOMO Energy | -6.5 | Indicates electron-donating capability, likely from the aromatic ring. |

| LUMO Energy | -1.2 | Indicates electron-accepting capability, likely at the carbonyl group. |

| Energy Gap (ΔE) | 5.3 | Suggests good kinetic stability. |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. Different colors on the MEP surface represent different electrostatic potential values: red indicates regions of high electron density (negative potential, attractive to electrophiles), while blue indicates regions of low electron density (positive potential, attractive to nucleophiles). Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely highlight a negative potential (red) around the carbonyl oxygen and a positive potential (blue) near the amide hydrogen, identifying these as key sites for hydrogen bonding interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This simulation helps in understanding the binding mode and affinity, often expressed as a docking score. The lower the energy of the docking score, the more stable the ligand-protein complex is predicted to be. These simulations are fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govresearchgate.net

If this compound were to be investigated as a potential inhibitor of a specific enzyme, docking studies would be performed to place it into the enzyme's active site. mdpi.com The simulation would identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the target. For instance, docking studies on similar benzamide structures have been used to explore their roles as enzyme inhibitors.

Illustrative Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Hypothetical Kinase | -8.5 | ASP-145 (H-bond with amide N-H), LEU-83 (hydrophobic with butyl group), TYR-80 (pi-pi stacking with benzene (B151609) ring) |

| Hypothetical GPCR | -7.9 | SER-192 (H-bond with carbonyl O), PHE-264 (hydrophobic with butyl group), TRP-100 (pi-pi stacking with benzene ring) |

Homology Modeling and Virtual Screening for Target Identification

When the 3D structure of a target protein is unknown, homology modeling can be used to construct a model based on the known structure of a related (homologous) protein. This generated model can then be used for virtual screening, a process where large libraries of small molecules are computationally docked against the target to identify potential hits.

If this compound were identified as an active compound without a known target, researchers could use its structure as a query in a virtual screening campaign against a panel of homology models of potential protein targets. This approach helps to generate hypotheses about the compound's mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. mdpi.com These models are built by calculating molecular descriptors (numerical representations of chemical information) and using statistical methods to find a correlation with the observed activity. A robust QSAR model can predict the activity of new, unsynthesized compounds. nih.gov

A QSAR study involving this compound would require a set of structurally similar analogues with measured biological activity. Descriptors such as lipophilicity (logP), molecular weight, and electronic properties would be calculated. The resulting model could identify which structural features are most important for activity. For example, a 2D-QSAR study on similar compounds found a linear correlation between the van der Waals surface area of hydrophobic atoms and pharmacological activity. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

Advanced Analytical Methodologies for Research on N 1,3 Dimethylbutyl 2 Methoxybenzamide

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Quantitative Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the separation, purification, and quantitative analysis of N-(1,3-dimethylbutyl)-2-methoxybenzamide. These techniques allow for the separation of the target compound from impurities and other components in a mixture, which is essential for ensuring the purity of research material and for accurate quantification in analytical studies.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of benzamide (B126) derivatives. The choice of stationary phase and mobile phase is critical for achieving optimal separation. For compounds similar in structure, such as N-butyl 3,5-di-(O-p-chlorobenzoyl)-D-2-deoxy-ribofuranoside diastereomers, a Hypersil-SiO2 column with a mobile phase of hexane-isopropanol has been effectively used. youtube.com For the analysis of this compound, a reversed-phase HPLC method using a C18 column is often suitable. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode to ensure sharp, well-resolved peaks. Detection is commonly achieved using a UV detector, set at a wavelength where the benzamide chromophore exhibits maximum absorbance.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool, especially for volatile and thermally stable compounds. For related benzamide compounds, GC analysis has been documented. For instance, the NIST WebBook provides GC data for various benzamide derivatives, including retention indices which are valuable for identification. nist.govnist.gov The analysis of regioisomeric methoxyphenethylamines, which share structural similarities with the target compound, has shown that GC can effectively separate isomers, with elution order being influenced by the substitution pattern. ojp.gov For this compound, a non-polar capillary column (e.g., DB-5ms) would likely be used, with a temperature program designed to optimize the separation from any potential isomers or degradation products.

The following table summarizes typical chromatographic conditions that could be adapted for the analysis of this compound based on methods for related compounds.

| Parameter | HPLC | GC-MS |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Non-polar capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 240 nm | Mass Spectrometry (Electron Ionization) |

| Temperature | Ambient | Temperature programmed (e.g., 100°C to 300°C at 10°C/min) |

Electrochemical Analysis for Redox Potential and Reaction Mechanisms

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox properties of this compound. These studies provide insights into the compound's electron transfer processes, which can be related to its mechanism of action or metabolic pathways. The redox potential is a measure of the ease with which a molecule can be oxidized or reduced.

In a typical cyclic voltammetry experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly varying potential between two set limits. The resulting current is measured as a function of the applied potential. The resulting plot, a voltammogram, can reveal the oxidation and reduction potentials of the analyte.

For benzamide derivatives, it has been shown that the presence of electron-donating or electron-withdrawing groups on the aromatic ring can significantly influence the redox potentials. digitellinc.com For instance, a study on 3-benzamido-N-phenylbenzamide derivatives demonstrated that compounds with electron-donating groups have higher oxidation potentials, while those with electron-withdrawing groups have lower oxidation potentials. digitellinc.com Given that this compound has a methoxy (B1213986) group (an electron-donating group) on the benzoyl moiety, it would be expected to have a specific oxidation potential that can be determined experimentally.

The data from such analyses can be used to construct a table illustrating the effect of substituents on the electrochemical properties of benzamides.

| Substituent on Benzamide Ring | Expected Effect on Oxidation Potential |

| Electron-Donating (e.g., -OCH3) | Increases oxidation potential |

| Electron-Withdrawing (e.g., -NO2) | Decreases oxidation potential |

Spectroscopic Techniques in Complex Matrices for Detection and Identification

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound, especially when present in complex biological matrices like blood, urine, or tissue homogenates. Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are the primary tools used.

Mass spectrometry, particularly when coupled with a chromatographic separation method (LC-MS or GC-MS), provides highly sensitive and specific detection. The electron ionization (EI) mass spectrum of the parent compound would be expected to show a molecular ion peak and characteristic fragment ions. For example, the mass spectra of 2-methoxybenzamide (B150088) and 3-methoxybenzamide (B147233) show characteristic fragmentation patterns that can be used for identification. nist.govnist.govnih.gov The fragmentation of this compound would likely involve cleavage of the amide bond, leading to ions corresponding to the 2-methoxybenzoyl cation and the N-(1,3-dimethylbutyl)amino cation. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, further confirming the elemental composition of the molecule and its fragments.

NMR spectroscopy (¹H and ¹³C) is crucial for the definitive structural confirmation of the synthesized compound. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the 1,3-dimethylbutyl group, with specific chemical shifts and coupling patterns.

IR spectroscopy provides information about the functional groups present in the molecule. A typical IR spectrum for this compound would show characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and the C-O stretch of the methoxy group.

The following table summarizes the expected spectroscopic data for this compound.

| Spectroscopic Technique | Expected Key Features |

| Mass Spectrometry (EI) | Molecular ion peak, fragment ions corresponding to the 2-methoxybenzoyl and 1,3-dimethylbutyl moieties. |

| ¹H NMR | Signals for aromatic, methoxy, and aliphatic protons with characteristic chemical shifts and splitting patterns. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the amide. |

| IR Spectroscopy | Absorption bands for N-H, C=O (amide), and C-O (ether) functional groups. |

Development of Robust Methodologies for Metabolite Profiling

Understanding the metabolic fate of this compound is critical in many research contexts. The development of robust methodologies for metabolite profiling involves the use of in vitro and in vivo models, followed by advanced analytical techniques to identify and quantify the metabolites.

In vitro studies typically utilize liver microsomes or hepatocytes to simulate the metabolic processes that occur in the body. youtube.com These systems contain the necessary enzymes, such as cytochrome P450s, to carry out phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolic reactions. Following incubation of the parent compound with these biological systems, the resulting mixture is analyzed to identify the metabolites formed.

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is the state-of-the-art technique for metabolite identification. nih.gov This method allows for the separation of the parent drug from its metabolites, and the high-resolution mass data enables the determination of the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the metabolite ions and analyzing the resulting product ions.

Common metabolic transformations for benzamide-containing compounds include hydroxylation of the aromatic ring, O-demethylation of the methoxy group, and oxidation of the alkyl side chain. nih.gov These phase I metabolites can then undergo phase II conjugation with glucuronic acid or sulfate (B86663). nih.gov

A systematic approach to metabolite profiling would involve:

Incubation of this compound with liver microsomes or hepatocytes.

Extraction of the metabolites from the incubation mixture.

Analysis by LC-HRMS/MS to detect potential metabolites based on predicted mass shifts from the parent compound.

Structural elucidation of the detected metabolites using MS/MS fragmentation data.

The potential metabolic pathways for this compound are summarized in the table below.

| Metabolic Pathway | Potential Metabolite Structure |

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring or alkyl chain. |

| O-Demethylation | Conversion of the methoxy group to a hydroxyl group. |

| N-Dealkylation | Cleavage of the N-(1,3-dimethylbutyl) group. |

| Glucuronidation | Conjugation of a glucuronic acid moiety to a hydroxyl group. |

| Sulfation | Conjugation of a sulfate group to a hydroxyl group. |

Information regarding "this compound" is not available in the public domain.

Extensive searches for scientific literature and data concerning the environmental dynamics and degradation pathways of the chemical compound this compound have yielded no specific results. Consequently, it is not possible to provide a detailed article on its phototransformation, biotransformation, hydrolytic stability, or its adsorption, desorption, and mobility in soil and aquatic systems as requested.

It is important to note that the available scientific literature extensively covers a similarly named compound, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), which is a well-documented antioxidant used in rubber products and a known environmental contaminant. However, this is a distinct chemical entity from this compound, and information pertaining to 6PPD is not applicable to the requested subject.

Given the lack of available data for this compound, this article cannot be generated.

Broader Research Context: Benzamide Based Compounds in Agricultural and Industrial Applications

Review of Carboxamide Fungicides with Related N-Alkyl Moieties

Carboxamides, and specifically succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, represent a major class of agricultural fungicides. nih.govnih.govjst.go.jp These compounds function by targeting the mitochondrial respiratory chain in fungi, specifically by inhibiting the enzyme succinate dehydrogenase (SDH). nih.govnih.gov This inhibition disrupts the fungus's energy production, leading to its death.

Research has shown that modifications to the amine moiety of carboxamide fungicides can lead to new compounds with improved or more specific activity. nih.gov For example, the development of pyridine (B92270) carboxamides, such as boscalid, has been a focus of research, leading to the synthesis of novel derivatives with potent antifungal properties. nih.gov The exploration of different N-alkyl groups is a key strategy in the design of new and effective carboxamide fungicides.

Recent advancements in this area include the development of silicon-containing carboxamides, which have shown excellent inhibitory effects against a range of fungal pathogens. nih.gov These novel compounds, which are bioisosteres of existing fungicides, demonstrate the ongoing innovation in the field of carboxamide fungicide research. nih.gov

Table 1: Examples of Carboxamide Fungicides and Their Characteristics

| Compound | Target Enzyme | Key Structural Feature | Notable Activity |

|---|---|---|---|

| Boscalid | Succinate Dehydrogenase (SDH) | Pyridine carboxamide | Effective against a broad spectrum of fungal pathogens. nih.gov |

| Thifluzamide | Succinate Dehydrogenase (SDH) | Thiazole carboxamide | Good in vivo antifungal activity against Botrytis cinerea. nih.gov |

| Compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) | Succinate Dehydrogenase (SDH) | Pyridine carboxamide with diarylamine | Good in vivo antifungal activity against Botrytis cinerea. nih.gov |

| Compound 3a (silicon-containing carboxamide) | Succinate Dehydrogenase (SDH) | Silicon-containing biphenyl (B1667301) moiety | Superior SDH enzymatic inhibitory activity compared to Boscalid. nih.gov |

Antioxidant Applications of Substituted Phenylenediamines and Benzamides

While benzamides are primarily known for their fungicidal properties in agriculture, related chemical structures, particularly substituted p-phenylenediamines (PPDs), are widely used as antioxidants in industrial applications. researchgate.netnih.gov These compounds are crucial for protecting materials like rubber from degradation caused by oxidation, ozone, and heat. nih.gov

The antioxidant mechanism of PPDs involves the donation of a hydrogen atom to scavenge free radicals, thereby preventing oxidative damage to the material. researchgate.net The specific substituents on the phenylenediamine core influence the compound's antioxidant efficacy and its physical properties, such as volatility and solubility in the polymer matrix. researchgate.net

A notable example is N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), a widely used antioxidant in tires. nih.govnih.gov Upon reaction with ozone, 6PPD is transformed into N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPD-Q). nih.gov While effective in protecting rubber, the environmental presence of PPDs and their transformation products is an area of active research. nih.govnih.gov

The benzamide (B126) structure itself, particularly when appropriately substituted, can also exhibit antioxidant properties. For instance, idebenone, a synthetic benzoquinone with a structure related to coenzyme Q, functions as an antioxidant by virtue of its hydroquinone (B1673460) form, which can scavenge a variety of free radicals. nih.gov The study of benzamide and related derivatives for antioxidant applications is a continuous effort to develop new and effective stabilizers for various materials. mdpi.com

Table 2: Examples of Phenylenediamine and Benzamide-Related Antioxidants

| Compound | Application | Mechanism of Action |

|---|---|---|

| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | Rubber antioxidant (e.g., in tires) | Scavenges free radicals to prevent oxidative degradation. nih.govnih.gov |

| N,N'-diphenyl-p-phenylenediamine (DPPD) | Rubber antioxidant | Hydrogen donation to trap radicals. researchgate.net |

| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | Rubber antioxidant | Similar to other PPDs in scavenging radicals. researchgate.net |

| Idebenone | Neuroprotective agent | The hydroquinone form scavenges free radicals. nih.gov |

Pest Control Research and Development of Novel Active Ingredients

The development of new active ingredients for pest control is a critical area of research driven by the need to manage pesticide resistance, improve safety profiles, and reduce environmental impact. nih.govcas.org The agrochemical industry is continuously innovating to discover and commercialize new pesticides with novel modes of action. nih.govnih.govjst.go.jp

Historically, the focus of insecticide development has shifted from broad-spectrum organophosphates and carbamates to more selective classes of compounds like neonicotinoids and diamides. nih.govnih.govumn.edu This trend reflects a move towards more targeted pest control with reduced effects on non-target organisms. umn.edu The introduction of compounds with new modes of action is particularly important for managing resistance in pest populations that have been exposed to older classes of pesticides. umn.edu

In the realm of fungicides, SDHIs remain a major area of development, with numerous new compounds being introduced. nih.govnih.govjst.go.jp Alongside SDHIs, other classes like demethylation inhibitors (DMIs) and quinone outside inhibitors (QoIs) are also significant. nih.govnih.govjst.go.jp The discovery of fungicides with entirely new modes of action, such as those targeting homogentisate (B1232598) solanesyltransferase or dihydroorotate (B8406146) dehydrogenase, is a key objective in current research. nih.govnih.govjst.go.jp

Benzamide and related structures continue to be a source of inspiration for the development of new pesticides. For example, novel pyridine carboxamides and benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties have been synthesized and shown to have significant antifungal activity. nih.govmdpi.com The exploration of diverse chemical scaffolds, including those based on the benzamide core, is essential for the future of pest management. nih.govnih.gov

Future Research Avenues and Translational Potential for N 1,3 Dimethylbutyl 2 Methoxybenzamide

Exploration of Novel Biological Activities Beyond Current Paradigms

The initial exploration of N-(1,3-dimethylbutyl)-2-methoxybenzamide would logically commence with broad-spectrum screening to identify any significant biological activities. While the benzamide (B126) scaffold is present in a variety of established therapeutic agents, the unique combination of the N-(1,3-dimethylbutyl) and 2-methoxybenzoyl moieties necessitates a de novo investigation. Future research should systematically evaluate the compound across a diverse array of biological targets.

Initial screening could focus on established activities of other benzamide-containing molecules, such as antipsychotic, antiemetic, and prokinetic effects. However, a truly innovative approach would extend beyond these conventional areas. High-throughput screening (HTS) campaigns against a wide range of cellular and biochemical assays could uncover unexpected biological activities. axxam.it For instance, screening against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors could reveal novel interactions.

Furthermore, phenotypic screening using high-content imaging on various cell lines (e.g., cancer cell lines, neuronal cells, immune cells) could identify compounds that induce desirable cellular changes without a preconceived target. This approach has the potential to uncover first-in-class mechanisms of action. The fungicidal and insecticidal activities observed in some benzamide derivatives also suggest that screening for applications in agrochemicals could be a fruitful, albeit distinct, avenue of investigation. mdpi.com

A hypothetical screening cascade for this compound is outlined below:

| Assay Type | Target Class/Cell Line | Potential Therapeutic Area |

| Biochemical Assay | Kinase Panel (e.g., tyrosine kinases, serine/threonine kinases) | Oncology, Inflammation |

| Cell-Based Assay | GPCR Panel (e.g., dopamine receptors, serotonin receptors) | Neuroscience, Metabolic Disorders |

| Phenotypic Screen | Cancer Cell Line Panel (e.g., NCI-60) | Oncology |

| Antimicrobial Assay | Bacterial and Fungal Strains | Infectious Diseases |

Rational Design of Next-Generation Analogues

Following the identification of a promising biological activity, the principles of rational drug design would be employed to optimize the lead compound, this compound. researchgate.netnih.govnih.govmq.edu.au This process involves the systematic modification of the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, would be instrumental in this phase.

Key structural modifications could include:

Modification of the N-alkyl substituent: The 1,3-dimethylbutyl group offers several points for modification. Altering its size, branching, or introducing cyclic moieties could influence binding affinity and metabolic stability.

Substitution on the benzoyl ring: The 2-methoxy group's position and electronic properties can be altered. Moving it to the 3- or 4-position, or replacing it with other substituents (e.g., halogens, hydroxyl groups, trifluoromethyl groups), could modulate target interactions and physicochemical properties. mdpi.com

Scaffold hopping: Replacing the benzamide core with bioisosteric replacements could lead to novel intellectual property and improved drug-like properties.

An example of a rational design strategy targeting a hypothetical kinase is presented below:

| Analogue | Modification | Rationale | Predicted Outcome |

| 1 | Replacement of 2-methoxy with 2-chloro | Enhance hydrophobic interactions in the binding pocket | Increased potency |

| 2 | Cyclization of the N-alkyl chain to a cyclohexyl group | Increase rigidity and improve metabolic stability | Improved pharmacokinetic profile |

| 3 | Addition of a hydroxyl group to the benzoyl ring | Introduce a hydrogen bond donor to interact with the target | Enhanced binding affinity and selectivity |

Integration of High-Throughput Screening and Omics Technologies

To accelerate the drug discovery and development process for this compound and its analogues, the integration of high-throughput screening with various "omics" technologies is essential. frontlinegenomics.comnashbio.comoup.comnih.gov This multi-omics approach provides a comprehensive, systems-level understanding of a compound's biological effects.

Genomics and Transcriptomics: Following treatment with the compound, DNA microarray or RNA-sequencing can identify changes in gene expression. This can help elucidate the mechanism of action, identify biomarkers for patient stratification, and reveal potential off-target effects.

Proteomics: Techniques like mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, providing further insight into the cellular pathways affected by the compound.

Metabolomics: Analyzing the metabolic profile of cells or organisms after compound administration can reveal disruptions in biochemical networks and identify potential toxicities.

The integration of these datasets can lead to the construction of detailed molecular networks that illustrate the compound's impact on cellular function, ultimately guiding further optimization and clinical development. nih.gov

Sustainable Synthesis and Biocatalytic Approaches

In line with the growing emphasis on green chemistry in the pharmaceutical industry, the development of sustainable and efficient synthetic routes for this compound and its analogues is a critical research avenue. Traditional methods for amide bond formation often rely on stoichiometric coupling reagents that generate significant waste. chemrxiv.org

Future research should focus on catalytic methods, including:

Biocatalysis: The use of enzymes, such as lipases or engineered amide bond synthetases, can enable the formation of the amide bond under mild, aqueous conditions with high selectivity. dtu.dknih.govmdpi.comacs.org This approach minimizes the use of hazardous reagents and organic solvents.

Chemo-enzymatic Synthesis: Combining enzymatic steps with traditional chemical transformations can create highly efficient and sustainable synthetic pathways.

A comparison of a traditional versus a potential biocatalytic route is outlined below:

| Step | Traditional Synthesis | Biocatalytic Synthesis | Advantages of Biocatalytic Route |

| Amide Bond Formation | Use of coupling reagents (e.g., DCC, EDC) in organic solvents | Enzymatic coupling (e.g., using a lipase) in an aqueous or green solvent system | Reduced waste, milder reaction conditions, improved safety profile |

| Purification | Chromatographic purification | Simpler workup, potentially avoiding chromatography | Reduced solvent usage and cost |

By embracing these future research avenues, the scientific community can systematically unlock the therapeutic potential of this compound and contribute to the development of next-generation therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.